(E)-3-((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)indolin-2-one
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Description
(E)-3-((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)indolin-2-one is a useful research compound. Its molecular formula is C29H18ClN3O and its molecular weight is 459.93. The purity is usually 95%.
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Scientific Research Applications
Anticancer Efficacy
- Ovarian Cancer : A study by Karthikeyan et al. (2019) synthesized a series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones, finding that derivatives with a 6-Cl substitution exhibited potent cytotoxic efficacy in ovarian cancer cell lines through apoptosis induction (Karthikeyan et al., 2019).
- Prostate Cancer : Rodrigues et al. (2012) reported on quinolinyl acrylate derivatives showing significant efficacy against human prostate cancer cells in vitro and in vivo, highlighting their multi-target potential (Rodrigues et al., 2012).
Antimicrobial and Antioxidant Activities
- Metal Complexes Studies : Patel and Patel (2015) synthesized metal complexes with ligands like 1-((8-hydroxyquinolin-5-yl)methyl)-3-(thiazol-2-ylimino)indolin-2-one, which were characterized and found to exhibit significant antibacterial activities and DNA interaction potential, suggesting usage in targeting microbial infections and studying DNA interactions (Patel & Patel, 2015).
Synthesis and Biological Evaluation
- Indole-Aminoquinazoline Hybrids : A study by Mphahlele et al. (2018) focused on the synthesis of indole-aminoquinazolines, evaluating their cytotoxicity against various cancer cell lines. The study also explored the mechanism of action, revealing apoptosis induction in specific cell lines (Mphahlele et al., 2018).
- Photo-induced Antimicrobial Activities : Research by Mahalingam et al. (2013) synthesized indoloquinolines, examining their photo-induced antibacterial activities. This study demonstrates the potential of these compounds in developing light-activated antimicrobial agents (Mahalingam et al., 2013).
General Synthetic Approaches and Optimization
- Synthesis of Biologically Active Derivatives : Studies have developed efficient synthetic methods for (E)-3-(arylimino)indolin-2-one derivatives, exploring their biological significance and providing a foundation for further research in drug development (Kaur et al., 2019).
Properties
IUPAC Name |
3-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]imino-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18ClN3O/c30-20-12-15-26-24(16-20)23(18-6-2-1-3-7-18)17-27(32-26)19-10-13-21(14-11-19)31-28-22-8-4-5-9-25(22)33-29(28)34/h1-17H,(H,31,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJALVHAJKDPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)N=C5C6=CC=CC=C6NC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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